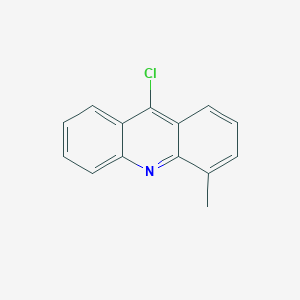

9-Chloro-4-methylacridine

説明

Structure

3D Structure

特性

IUPAC Name |

9-chloro-4-methylacridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c1-9-5-4-7-11-13(15)10-6-2-3-8-12(10)16-14(9)11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKBNMNIEHNIPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=C(C3=CC=CC=C3N=C12)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346785 | |

| Record name | 9-Chloro-4-methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16492-11-8 | |

| Record name | 9-Chloro-4-methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 9 Chloro 4 Methylacridine and Its Precursors

Established Synthetic Pathways for 9-Chloroacridine (B74977) Derivatives

The synthesis of the 9-chloroacridine scaffold is a critical step, and several established pathways are widely utilized in organic chemistry.

A prevalent and effective method for synthesizing 9-chloroacridine derivatives involves the cyclization of N-arylanthranilic acids using phosphorus oxychloride (POCl₃). scribd.com This reaction, often referred to as the Ullmann condensation followed by cyclodehydration, is a fundamental approach. The process typically begins with the synthesis of an N-arylanthranilic acid, which is then heated with POCl₃. orgsyn.org The phosphorus oxychloride acts as both a dehydrating and chlorinating agent, facilitating the closure of the central heterocyclic ring and installing the chlorine atom at the C-9 position. researchgate.netconicet.gov.ar

The reaction proceeds through the formation of an intermediate acridone (B373769), which is subsequently converted to the 9-chloroacridine. orgsyn.org For instance, the synthesis of 2-methyl-9-chloroacridine, a compound structurally similar to 9-chloro-4-methylacridine, starts from p-toluidine. The initial step is the reaction with 2-chlorobenzoic acid to form 2-(p-tolylamino)benzoic acid, which is then treated with POCl₃ to yield the target 2-methyl-9-chloroacridine. core.ac.uk This method is robust and can be adapted for various substituted anilines and benzoic acids to produce a library of acridine (B1665455) derivatives. core.ac.uk

A general procedure involves mixing the N-phenylanthranilic acid with an excess of phosphorus oxychloride and heating the mixture. orgsyn.org The reaction can be vigorous, and after the initial phase, the temperature is typically raised to around 135–140°C for a couple of hours to ensure completion. orgsyn.org The excess POCl₃ is then removed, often by distillation under reduced pressure, before workup. orgsyn.org

The Bernthsen acridine synthesis, first reported in 1878, is a classic method that involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) using zinc chloride (ZnCl₂) as a catalyst. wikipedia.orgpharmaguideline.com This reaction typically requires harsh conditions, including high temperatures (200–270°C) and long reaction times, often up to 24 hours, which can lead to low yields. wikipedia.orgtandfonline.com

To overcome these limitations, several modifications have been developed. In 1962, a significant improvement was reported using polyphosphoric acid (PPA) as the catalyst instead of ZnCl₂. tandfonline.comtandfonline.com This allowed the reaction to proceed at lower temperatures, although yields were sometimes compromised. tandfonline.com

More recently, green chemistry principles have been applied to further modify the Bernthsen reaction. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. tandfonline.com By using microwave irradiation in a solventless reaction, with p-toluenesulphonic acid (p-TSA) as a catalyst, the synthesis of 9-substituted acridines can be achieved in minutes rather than hours, with significantly improved yields. tandfonline.comtandfonline.com This modern approach is applicable to both aliphatic and aromatic carboxylic acids, offering greater flexibility and environmental compatibility. tandfonline.com

| Parameter | Classical Bernthsen Reaction | Modified Bernthsen Reaction (Microwave, p-TSA) |

|---|---|---|

| Catalyst | Zinc Chloride (ZnCl₂) | p-Toluenesulphonic acid (p-TSA) |

| Temperature | 200–270°C | Microwave Irradiation |

| Reaction Time | ~20-24 hours | ~5 minutes |

| Conditions | Harsh, often low yield | Solventless, improved yields, environmentally benign |

Condensation Reactions from N-Arylanthranilic Acids with Phosphorus Oxychloride

Specific Synthetic Routes to this compound

While general methods provide the foundation, specific routes have been developed to target this compound with precision.

Specific, multi-step synthetic sequences are often employed to achieve the desired substitution pattern on the acridine core. Research has documented the synthesis of this compound, referred to as compound 6b in the study, from a precursor intermediate designated as 5b . wiley-vch.de This targeted approach allows for the precise placement of the methyl group at the C-4 position prior to the final chlorination step. The successful synthesis was confirmed through spectroscopic analysis, with the product exhibiting the expected mass-to-charge ratio in Fast Atombardment Mass Spectrometry (FAB-MS) and characteristic proton signals in Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. wiley-vch.de

Spectroscopic Data for this compound (6b) wiley-vch.de:

¹H-NMR (400 MHz, CDCl₃): δ 2.94 (3H, s), 7.52 (1H, dd, J = 6.6, 8.6 Hz), 7.61-7.65 (2H, m), 7.77-7.81 (1H, m), 8.27 (1H, d, J = 8.8 Hz), 8.29 (1H, d, J = 8.8 Hz), 8.42 (1H, dm, J = 8.8 Hz).

FAB-MS C₁₄H₁₀ClN: m/e 228 [M+H]⁺.

In the quest for greater efficiency and sustainability, one-pot synthesis strategies have gained prominence. These methods combine multiple reaction steps into a single procedure, avoiding the need to isolate intermediates and thereby saving time, reagents, and solvents. nih.govresearchgate.net Various one-pot syntheses for substituted acridine-1,8-diones have been developed, typically involving the multi-component reaction of an aldehyde, an amine source, and a 1,3-dicarbonyl compound like dimedone. nih.govglobalresearchonline.net

More advanced and highly selective one-pot methods have also been reported. For example, a palladium-catalyzed synthesis allows for the creation of diverse tricyclic heterocycles, including 9-methylacridines, from a common precursor. nih.gov In this sophisticated strategy, the regioselectivity of the intramolecular cyclization is controlled almost exclusively by the choice of phosphine (B1218219) ligand, enabling the targeted synthesis of the acridine core. nih.gov Similarly, rhodium(III)-catalyzed reactions involving an amination, cyclization, and aromatization cascade provide another innovative route to unsymmetrical acridines. amazonaws.com

Synthesis from Identified Intermediates (e.g., 5b)

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. This involves a systematic study of parameters such as catalyst, solvent, temperature, and reaction time.

A highly efficient synthesis of 4-chloro-9-methylacridine (an isomer of the target compound, often named interchangeably in literature depending on numbering priority) has been achieved via a Friedel–Crafts-type arylation reaction. jsynthchem.com This method utilizes a copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) catalyst and reports an impressive yield of 91%. jsynthchem.com The optimization study for this reaction revealed that a 2% molar amount of the catalyst in polyethylene (B3416737) glycol (PEG) as the solvent at a temperature of 120°C provided the best results. jsynthchem.com

| Reactants | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1-(2-aminophenyl)ethanone derivative, Diaryliodonium salt | Cu(OTf)₂ (2 mol%) | PEG | 120°C | 13 hours | 91% |

The choice of synthetic route can also inherently influence yield and the formation of side products. For example, in the Bernthsen condensation, the use of certain α,β-unsaturated carboxylic acids has been observed to lead to 9-methylacridine (B196024) as the primary isolable product, which highlights the importance of substrate selection in controlling reaction outcomes. researchgate.net

Solvent Effects and Green Chemistry Approaches (e.g., Polyethylene Glycol)

The choice of solvent plays a critical role in the synthesis of acridine derivatives, influencing reaction efficiency, cost, and environmental impact. In a move towards greener chemistry, polyethylene glycol (PEG) has been identified as a promising medium for these reactions. PEG is non-toxic, biodegradable, inexpensive, and recyclable, making it an environmentally benign alternative to volatile organic solvents. mt.com Its ability to dissolve a wide range of organic compounds and metal complexes further enhances its utility in synthesis. mt.com

One study on the synthesis of a positional isomer, 4-chloro-9-methylacridine, highlights the effectiveness of PEG as a solvent. This research underscores the broader applicability of PEG in promoting reactions that form the acridine core, aiming to minimize reliance on hazardous organic solvents. The use of such green solvents is a significant step forward in developing more sustainable synthetic protocols for this class of compounds.

Temperature and Catalyst Optimization (e.g., Cu(OTf)₂)

Temperature and catalyst choice are pivotal in directing the outcome and efficiency of acridine synthesis. Copper(II) triflate (Cu(OTf)₂) has emerged as an effective catalyst for the synthesis of acridine derivatives. In the synthesis of 4-chloro-9-methylacridine, optimizing the amount of Cu(OTf)₂ was found to be crucial. Increasing the catalyst loading from 0.5% to 2% enhanced the reaction efficiency, while further increases did not yield significant improvements.

Temperature optimization is also a key factor. For the Cu(OTf)₂-catalyzed synthesis of 4-chloro-9-methylacridine in PEG, the reaction yield was found to be optimal at 120°C. This demonstrates that controlled heating is necessary to drive the reaction to completion efficiently. The interplay between catalyst concentration and temperature is a critical aspect of maximizing the yield of the desired acridine product.

The following table summarizes the effect of catalyst loading and temperature on the yield of 4-chloro-9-methylacridine in a Cu(OTf)₂-catalyzed reaction in PEG.

| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

| 0.5 | 120 | Moderate |

| 1.0 | 120 | Good |

| 2.0 | 120 | 91 |

| 2.5 | 120 | 91 |

| 2.0 | Room Temp | Low |

| 2.0 | 60 | Moderate |

| 2.0 | 100 | Good |

Note: This data is based on the synthesis of 4-chloro-9-methylacridine and is presented here to illustrate the principles of optimization.

Purification and Isolation Techniques (e.g., Column Chromatography, Recrystallization)

The isolation and purification of this compound and related compounds are essential steps to obtain a product of high purity. Common techniques employed include column chromatography and recrystallization.

Column Chromatography: This technique is widely used for the purification of acridine derivatives. For instance, in the synthesis of 4-chloro-9-methylacridine, the crude product is purified by silica (B1680970) gel column chromatography. uclan.ac.uk A mixture of petroleum ether and ethyl acetate (B1210297) in varying gradients (from 1:1 to 6:1) can be used as the eluent to separate the desired product from impurities.

Recrystallization: Recrystallization is a fundamental technique for purifying solid organic compounds. libretexts.org The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. mt.comlibretexts.org For chloroacridine derivatives, a common procedure involves dissolving the crude solid in a minimal amount of a hot solvent in which the compound is soluble, and then allowing the solution to cool slowly. uclan.ac.ukrochester.edu As the solution cools, the solubility of the acridine derivative decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. libretexts.orgrochester.edu The choice of solvent is critical and may involve screening a range of solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures. rochester.edu The purified crystals are then collected by filtration. libretexts.org

Stereoselective and Regioselective Synthesis Approaches

Regioselectivity: The regioselectivity in the synthesis of substituted acridines like this compound is a significant challenge, particularly in classical methods like the Friedländer annulation. The reaction of an unsymmetrical ketone with a substituted 2-aminoaryl aldehyde or ketone can potentially lead to a mixture of regioisomers. The control of regioselectivity is often influenced by the reaction conditions and the nature of the reactants and catalysts. researchgate.netorganic-chemistry.orgnih.gov

For instance, in Friedländer-type syntheses, the use of specific catalysts can direct the cyclization to favor one regioisomer over another. organic-chemistry.orgnih.gov Palladium-catalyzed intramolecular cyclizations have also emerged as a powerful tool for the regioselective synthesis of acridines. The choice of phosphine ligand in these reactions can be crucial in controlling the mode of cyclization of a common precursor to yield different heterocyclic cores, including the acridine skeleton. acs.org This ligand-controlled approach offers a sophisticated strategy for achieving high regioselectivity. acs.org

Stereoselectivity: Since this compound is a planar, achiral molecule, stereoselectivity is not a consideration in the synthesis of the final compound itself. However, the principles of stereoselective synthesis become relevant when considering the synthesis of chiral precursors or derivatives of acridine. For example, if a chiral center were present on a substituent of the acridine ring, its stereoselective introduction would be a key synthetic step.

A fascinating area where stereoselectivity is paramount is in the synthesis of atropisomeric acridinium (B8443388) salts. researchgate.net These molecules possess axial chirality due to restricted rotation around a single bond, and their synthesis in an enantiomerically enriched form has been achieved through catalyst-controlled cyclization of ortho-quinone methide iminiums. researchgate.net While not directly applicable to the synthesis of this compound, this research highlights advanced stereoselective strategies within the broader field of acridine chemistry. researchgate.net

Novel Catalytic Systems in Acridine Synthesis

The development of novel catalytic systems for acridine synthesis has been driven by the need for more efficient, selective, and environmentally friendly methods compared to traditional approaches like the Bernthsen synthesis, which often requires harsh conditions and stoichiometric amounts of Lewis acids like zinc chloride. wikipedia.orgresearchgate.net

Modern advancements include:

Palladium-based Catalysts: Palladium catalysis has been instrumental in developing new routes to acridines. Systems involving a palladium source such as Pd(OAc)₂ combined with a phosphine ligand like X-Phos can catalyze the one-pot synthesis of unsymmetrical acridines with high efficiency. acs.org Furthermore, palladium-catalyzed C-H bond activation and intramolecular cyclizations offer regioselective pathways to complex acridine structures. acs.orgmdpi.com

Copper-based Catalysts: As mentioned earlier, Cu(OTf)₂ has proven to be an effective catalyst, particularly in conjunction with green solvents like PEG. wikipedia.org Copper catalysts are generally less expensive and less toxic than their palladium counterparts, making them an attractive option for sustainable synthesis.

Brønsted Acids under Microwave Irradiation: The use of p-toluenesulfonic acid (p-TSA) as a catalyst under microwave irradiation represents a significant improvement for the Bernthsen reaction. This approach allows for solvent-free conditions, drastically reduced reaction times, and the use of only a catalytic amount (e.g., 10 mol%) of the acid, which is easily removable.

Other Metal Triflates: Besides copper triflate, other metal triflates have been explored as catalysts in Friedländer-type syntheses of related heterocycles, suggesting their potential applicability to acridine synthesis. These Lewis acids can offer milder reaction conditions compared to classical methods.

The following table provides a comparison of different catalytic systems used in the synthesis of acridines and related heterocycles.

| Catalyst System | Reaction Type | Key Advantages |

| ZnCl₂ (stoichiometric) | Bernthsen | Traditional method |

| p-TSA (catalytic) / Microwave | Bernthsen | Green, fast, solvent-free |

| Cu(OTf)₂ | Friedel-Crafts type | Efficient, compatible with green solvents |

| Pd(OAc)₂ / X-Phos | Amination/Cyclization | High yields for unsymmetrical acridines |

| Pd(OAc)₂ / PhI(OAc)₂ | C-H Activation/Alkoxylation | High regioselectivity for functionalization |

This continuous innovation in catalytic systems is paving the way for the synthesis of this compound and its derivatives through more sustainable and efficient chemical processes.

Spectroscopic and Structural Characterization of 9 Chloro 4 Methylacridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In 9-Chloro-4-methylacridine, the aromatic protons and the methyl protons resonate at distinct chemical shifts, influenced by the electron-withdrawing and anisotropic effects of the acridine (B1665455) ring system and the chlorine substituent. The chemical shifts are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

The solvent used can influence the chemical shifts of the protons. unn.edu.ngresearchcommons.org For instance, a change from a low-polarity solvent like chloroform-d (B32938) (CDCl₃) to a high-polarity solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can cause noticeable shifts in the proton resonances. unn.edu.ngresearchcommons.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.3 - 8.5 |

| Methyl Protons (4-CH₃) | 2.5 - 3.0 |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative of the compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in this compound gives a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms. bhu.ac.in The signals for the aromatic carbons are typically found in the downfield region (110-150 ppm), while the methyl carbon appears in the upfield region. bhu.ac.in

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-9 | ~140 |

| C-4 | ~148 |

| Aromatic Carbons | 120 - 150 |

| Methyl Carbon (4-CH₃) | ~18 |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative of the compound.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), provide further structural details by revealing correlations between different nuclei.

COSY experiments show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps in assigning the signals of the aromatic protons by tracing the connectivity within the spin systems of the benzene (B151609) rings.

Analysis of Long-Range Heteronuclear Coupling Constants

The measurement of long-range heteronuclear coupling constants (ⁿJCH) provides valuable information for stereochemical and conformational analysis. manchester.ac.ukuab.cat These couplings, observed over two or more bonds, can be measured using specialized NMR experiments like selective HSQMBC. uab.cat The magnitude of these coupling constants is dependent on the number of bonds separating the coupled nuclei, the dihedral angle, and the nature of the intervening bonds. Analyzing these constants in this compound can help to confirm the substitution pattern and provide insights into the finer details of its molecular geometry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. neu.edu.tr In MS, the molecule is ionized, and the resulting molecular ion and its fragment ions are separated based on their mass-to-charge ratio (m/z). neu.edu.tr

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A characteristic feature would be the presence of an isotopic peak at M+2, with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. neu.edu.tr

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative to ¹²C, ³⁵Cl) | Significance |

| [M]⁺ | 227.06 | Molecular Ion |

| [M+2]⁺ | 229.06 | Isotopic peak due to ³⁷Cl |

| [M-CH₃]⁺ | 212.04 | Loss of a methyl group |

| [M-Cl]⁺ | 192.08 | Loss of a chlorine atom |

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups and the molecular structure of a compound based on its molecular vibrations. vscht.cz

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings and the methyl group. The C-Cl stretching vibration would also be observable, typically in the lower frequency region of the spectrum.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide information about the skeletal vibrations of the acridine ring system. nih.gov

Together, IR and Raman spectroscopy offer a comprehensive vibrational profile of this compound, aiding in its structural confirmation.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique used to identify the characteristic functional groups and vibrational modes within a molecule. For acridine derivatives, FTIR spectra provide key information about the vibrations of the heterocyclic ring system and its substituents.

In studies of acridine derivatives, FTIR is routinely used to confirm their synthesis and structure. tandfonline.comijpsonline.com For instance, in the synthesis of novel triazolyl-acridine derivatives, the FTIR spectrum showed characteristic absorption bands corresponding to C-H stretching of the triazole ring (3051 cm⁻¹), C=N stretching of the aromatic system (1651 cm⁻¹), and N=N stretching (1592 cm⁻¹). ijpsonline.com Similarly, the characterization of 9-chloro-1-methylacridine-4-carboxylic acid (CMAC), a close structural analog, was supported by FTIR analysis. tandfonline.com

Experimental FTIR data for acridine derivatives are often compared with theoretically predicted transitions calculated using Density Functional Theory (DFT) to achieve a more precise assignment of vibrational modes. tandfonline.comnih.gov This correlative approach has been successfully applied to phenyl acridine-9-carboxylates, where a good correlation was found between experimental and theoretically predicted values for the characteristic stretching and bending modes. nih.gov The substitution pattern on the acridine ring influences the wavenumbers of these characteristic vibrations, particularly those associated with the ester groups and the heterocyclic nitrogen atom. nih.gov

Chromatographic Techniques for Purity Assessment and Identification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile and thermally sensitive compounds like this compound. The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

In the analysis of 9-chloroacridines, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), while the mobile phase is a more polar, aqueous-organic mixture. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase.

Detailed research has established specific conditions for the analysis of 9-chloroacridine (B74977) derivatives, allowing for effective monitoring of reaction progress and assessment of product purity. A typical analysis utilizes a gradient elution, where the composition of the mobile phase is changed over time to achieve optimal separation of compounds with varying polarities. For instance, starting with a higher aqueous content and gradually increasing the organic solvent (like acetonitrile) concentration enhances the elution of more strongly retained, non-polar components. Detection is often performed using a UV detector, as the acridine ring system possesses strong chromophores that absorb light in the ultraviolet range.

Interactive Table 1: Example HPLC Conditions for 9-Chloroacridine Analysis

| Parameter | Condition | Reference |

| Column | ZORBAX Poroshell 120 SB-C18 (3 x 50 mm, 2.7 µm) | |

| Mobile Phase A | 0.05% Trifluoroacetic acid (TFA) in water | |

| Mobile Phase B | Acetonitrile (ACN) | |

| Flow Rate | 1.0 mL/min | |

| Temperature | 25.0 °C | |

| Detection | UV at 239, 247, and 268 nm | |

| Gradient Program | 0 min, 15% B; 1 min, 18% B; 2 min, 23% B; 3 min, 30% B; 12 min, 75% B |

This method's robustness allows for the reliable separation of various substituted acridines, making it an indispensable tool in the synthesis and characterization of this compound and its analogues. The purity of prepared compounds determined by such HPLC methods is often found to be greater than 97%.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. thermofisher.comnih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds. thermofisher.com In a typical GC-MS analysis, the sample is vaporized and separated into its components as it travels through a capillary column. thermofisher.com Each separated component then enters the mass spectrometer, where it is ionized, and the resulting ions are sorted based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum that acts as a molecular "fingerprint". ejgm.co.ukkwrwater.nl

GC-MS has been used to characterize various acridine derivatives. tandfonline.comresearchgate.net For this compound, mass spectrometry provides definitive confirmation of its molecular weight and offers structural insights through its fragmentation pattern. The molecular formula for this compound is C₁₄H₁₀ClN, with a calculated molecular weight of approximately 227.69 g/mol .

In a mass spectrometry experiment, such as Fast Atom Bombardment (FAB-MS), this compound has been shown to produce a protonated molecular ion [M+H]⁺ at an m/z of 228. wiley-vch.de In a more standard GC-MS analysis using Electron Ionization (EI), one would expect to observe the molecular ion (M⁺˙) peak. Due to the natural isotopic abundance of chlorine, two distinct peaks would be visible for the molecular ion:

m/z 227 : Corresponding to the molecule containing the ³⁵Cl isotope.

m/z 229 : Corresponding to the molecule containing the ³⁷Cl isotope. The relative intensity of this peak would be approximately one-third that of the m/z 227 peak, reflecting the natural ³⁵Cl:³⁷Cl ratio of about 3:1.

The fragmentation of the molecular ion under EI conditions provides further structural confirmation. The fragmentation process involves the breaking of bonds within the ion, leading to smaller, stable charged fragments. For this compound, the primary fragmentation pathways would likely involve the loss of the substituents from the stable acridine core.

Interactive Table 2: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass/Charge) | Ion Identity | Description | Reference |

| 227/229 | [M]⁺˙ | Molecular ion peak (containing ³⁵Cl/³⁷Cl) | wiley-vch.de |

| 212 | [M-CH₃]⁺ | Loss of a methyl radical (CH₃) from the molecular ion | |

| 192 | [M-Cl]⁺ | Loss of a chlorine radical (Cl) from the molecular ion | |

| 177 | [M-Cl-CH₃]⁺ | Subsequent loss of a methyl radical after the initial loss of chlorine |

Note: The fragmentation data is predicted based on established mass spectrometry principles and data from related compounds. The m/z values correspond to fragments containing the most abundant isotopes.

The observation of the characteristic isotopic pattern for chlorine and the logical loss of the methyl and chloro groups provide strong evidence for the presence and structure of this compound in a sample.

Computational and Theoretical Investigations of 9 Chloro 4 Methylacridine

Density Functional Theory (DFT) Calculations

DFT has become a important tool for predicting the properties of molecular systems. For acridine (B1665455) derivatives, these calculations are typically performed to optimize the molecular geometry and to predict various electronic and spectroscopic properties. tandfonline.com

Elucidation of Electronic Properties: Frontier Molecular Orbitals (FMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. tandfonline.com

In the computational study of the analogous compound CMAC, the HOMO and LUMO energies were calculated. The HOMO is primarily located over the acridine ring system, indicating this is the region of electron-donating capability. The LUMO is also distributed across the aromatic core, signifying its capacity as an electron acceptor. tandfonline.com The energy gap for CMAC was determined to be -3.584 eV. tandfonline.com For comparison, the HOMO-LUMO energy gap for the parent 9-chloroacridine (B74977) was found to be minimally affected by the chloro substituent, with a decrease of only 0.17 eV compared to unsubstituted acridine, highlighting the influence of the 9-position on the electronic structure. witpress.com

Table 1: Frontier Molecular Orbital Energies for 9-chloro-1-methylacridine-4-carboxylic acid (CMAC)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.996 |

| ELUMO | -2.412 |

| Energy Gap (ΔE) | -3.584 |

Data sourced from a computational study on the analogous compound 9-chloro-1-methylacridine-4-carboxylic acid (CMAC). tandfonline.com

Mapping of Molecular Electrostatic Potentials (MEP)

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. tandfonline.comnumberanalytics.com The MEP map uses a color scale to represent different potential values on the electron density surface.

For the analogous compound CMAC, the MEP analysis reveals distinct regions of varying electrostatic potential. The regions around the electronegative nitrogen and oxygen atoms show the most negative potential (indicated by red and yellow colors), marking them as likely sites for electrophilic attack. The hydrogen atoms, in contrast, exhibit a positive potential (blue color), indicating their susceptibility to nucleophilic attack. tandfonline.com A similar pattern would be expected for 9-Chloro-4-methylacridine, with the nitrogen atom of the acridine ring being a primary site of negative potential. The chlorine atom would also contribute to the negative potential region. researchgate.net

Prediction of Non-Linear Optical (NLO) Material Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics. DFT calculations can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). tandfonline.com Molecules with large hyperpolarizability values are considered promising candidates for NLO materials.

The NLO properties of the CMAC analogue were computed and compared to the standard NLO material, urea. The calculated first hyperpolarizability (β) of CMAC was found to be significantly higher than that of urea, suggesting that this acridine derivative possesses considerable NLO activity. tandfonline.com This enhanced NLO response is attributed to the intramolecular charge transfer within the molecule.

Table 2: Calculated NLO Properties for 9-chloro-1-methylacridine-4-carboxylic acid (CMAC)

| Parameter | CMAC | Urea (Reference) |

|---|---|---|

| Dipole Moment (μ) (Debye) | ||

| μx | -1.996 | 0.000 |

| μy | 3.321 | 0.000 |

| μz | 0.490 | 3.837 |

| μtotal | 3.899 | 3.837 |

| Polarizability (α) (esu) | ||

| αxx | 1.996 | 2.766 |

| αyy | 1.879 | 1.571 |

| αzz | 0.811 | 2.503 |

| αtotal | 1.562 | 2.280 |

| First Hyperpolarizability (β) (esu) | ||

| βx | -8.086 | 0.000 |

| βy | 1.341 | 0.000 |

| βz | -0.127 | -1.517 |

| βtotal | 8.194 | 1.517 |

Data sourced from a computational study on the analogous compound 9-chloro-1-methylacridine-4-carboxylic acid (CMAC). tandfonline.com

Reduced Density Gradient (RDG) Studies

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions within a molecule, such as van der Waals forces, hydrogen bonds, and steric clashes. This is achieved by plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. tandfonline.com

In the study of CMAC, RDG analysis revealed various non-covalent interactions. The presence of green-colored surfaces in the RDG plot indicated van der Waals interactions, which are predominant in the acridine ring system. Blue-colored areas signified strong attractive interactions, such as hydrogen bonds, while red areas denoted strong repulsive interactions. tandfonline.com For this compound, a similar analysis would be expected to show significant van der Waals forces within the planar acridine core and potential weak interactions involving the methyl and chloro substituents.

Analysis of Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). tandfonline.com

Table 3: Global Chemical Reactivity Descriptors for 9-chloro-1-methylacridine-4-carboxylic acid (CMAC)

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.996 |

| Electron Affinity (A) | 2.412 |

| Electronegativity (χ) | 4.204 |

| Chemical Hardness (η) | 1.792 |

| Softness (S) | 0.558 |

| Electrophilicity Index (ω) | 4.932 |

Data sourced from a computational study on the analogous compound 9-chloro-1-methylacridine-4-carboxylic acid (CMAC). tandfonline.com

Simulation of Spectroscopic Parameters (e.g., IR, NMR Chemical Shifts, Coupling Constants)

DFT calculations are also a powerful tool for simulating spectroscopic data, which can aid in the structural confirmation of synthesized compounds. Theoretical vibrational (IR) spectra and Nuclear Magnetic Resonance (NMR) parameters can be computed and compared with experimental data. tandfonline.com

For the CMAC analogue, theoretical IR vibrational wavenumbers were calculated and compared with experimental FT-IR spectra, showing good agreement after a scaling factor was applied. This allows for the assignment of specific vibrational modes to the observed spectral bands. tandfonline.com Similarly, NMR chemical shifts (¹H and ¹³C) and coupling constants can be simulated to provide a theoretical spectrum that aids in the interpretation of experimental NMR data. While specific simulated spectra for this compound are not available in the searched literature, the methodology applied to CMAC demonstrates the utility of DFT in predicting these spectroscopic features. tandfonline.com

Semi-Empirical Methods (e.g., ZINDO, AM1)

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. wikipedia.org This approach makes them computationally less expensive than ab initio methods, which is particularly advantageous for large molecules. wikipedia.orggoogle.com Methods such as Austin Model 1 (AM1) and Zerner's Intermediate Neglect of Differential Overlap (ZINDO) have been applied to the study of acridine derivatives to elucidate their structure and properties. clockss.org

Semi-empirical methods are simplified versions of Hartree-Fock theory that use empirical corrections to enhance performance. google.comuni-muenchen.de The most common methods, including Modified Neglect of Diatomic Overlap (MNDO), AM1, and Parametric Model number 3 (PM3), are founded on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation. uni-muenchen.de The parameterization of these methods is typically performed to yield heats of formation rather than total energies. uni-muenchen.de In one study, the AM1 semi-empirical method was identified as the most suitable calculation method for insecticide development after comparing its Predicted Residual of Sum of Squares (PRESS) value to other methods. semanticscholar.org

ZINDO methods are primarily used for calculating excited states and predicting electronic spectra. wikipedia.org In a broad study on novel carbohydrazide (B1668358) and hydrazone biomarkers based on acridine and anthracene (B1667546) fluorogens, both ZINDO and AM1 methods were employed alongside more complex DFT calculations to characterize the structure of the synthesized compounds. clockss.org These methods aid in understanding conjugation, prototropic tautomerism, and geometry, which are crucial for interpreting the compounds' spectral and biological properties. clockss.org

Table 1: Overview of Selected Semi-Empirical Methods

| Method | Primary Application | Basis |

|---|---|---|

| AM1 | Ground-state properties (e.g., heats of formation, geometries) | Based on the NDDO approximation; parameterized to fit experimental data. wikipedia.orguni-muenchen.de |

| ZINDO | Calculation of excited states and electronic spectra | Designed to provide good estimates of π-electronic excited states. wikipedia.org |

| PM3 | Ground-state properties | Similar to AM1 but with a different parameterization approach. uni-muenchen.de |

| MNDO | Ground-state properties | An earlier NDDO-based method. uni-muenchen.de |

Molecular Modeling and Conformation Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules, providing detailed information on their three-dimensional structures and dynamic properties.

Theoretical calculations are instrumental in predicting the outcomes of chemical reactions. The reactivity of acridine-based systems often shows high regioselectivity, where reactions occur preferentially at specific positions. For instance, in studies on related pyridoacridines, H-D exchange and Vilsmeier-Haack reactions were observed to proceed regioselectively at the C6 position. ub.edu Computational models can predict the most likely sites for electrophilic or nucleophilic attack by analyzing the electron density distribution across the molecule.

Furthermore, tautomerism, the interconversion of structural isomers, is a key area of investigation for acridine derivatives. clockss.org For example, hydrazone derivatives of acridine can exist in different tautomeric forms, and computational methods like AM1 and DFT are used to determine the relative stability of these tautomers, which is essential for understanding their chemical behavior and biological activity. clockss.org

The biological function and physical properties of acridine derivatives are heavily dependent on their three-dimensional shape. Molecular modeling is used to analyze the stable conformations and, where applicable, the E/Z configurations of these molecules.

In a study on N′-[(E)-Phenylmethylidene]acridine-4-carbohydrazides, NMR spectroscopy revealed the presence of E/Z conformers. mdpi.com The existence of these distinct isomers was corroborated by NOESY data, which detected specific through-space interactions between protons, confirming the spatial arrangement of the ZN-N conformer. mdpi.com Such analyses are crucial for understanding how these molecules might interact with biological targets. While not on this compound itself, this research demonstrates the methodology for analyzing conformational isomerism in the acridine scaffold. mdpi.com

Table 2: Example of Conformational Analysis in Acridine Derivatives

| Compound Family | Isomers Observed | Analytical Technique | Key Finding |

|---|

Investigation of Tautomerism and Regioselectivity

Quantum Chemical Calculations for Prediction of Reactivity and Intermolecular Interactions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of molecules, allowing for the prediction of their reactivity and the nature of their interactions with other chemical species. tandfonline.com

These calculations are used to determine a variety of molecular properties that govern reactivity. For instance, the analysis of Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—helps in understanding the electronic properties and predicting sites of reaction. tandfonline.com Similarly, the calculation of Molecular Electrostatic Potentials (MEP) maps the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. tandfonline.com In a study of a related acridine derivative, DFT calculations were performed to understand its electronic properties and global chemical reactivity descriptors. tandfonline.com

The prediction of intermolecular interactions is another key application. A quantum mechanical analysis of charge-transfer complexes between 9-chloroacridine and iodine revealed that the interaction involves the nitrogen atom of the acridine acting as a Lewis acid donor to an iodine molecule. researchgate.net The study showed that this N···I interaction is a result of both electrostatic forces and the overlap of frontier molecular orbitals, leading to the formation of distinct "C-shaped" dimeric structures. researchgate.net Such calculations are vital for designing molecules with specific binding properties.

Furthermore, quantum calculations can predict electrochemical properties. The one-electron reduction potentials of various 9-aryl-10-methylacridinium ions were determined using cyclic voltammetry and supported by theoretical calculations, providing insight into their behavior as photoredox catalysts. acs.org

Table 3: Application of Quantum Chemical Calculations to Acridine Derivatives

| Calculation Type | Property Predicted | Application/Insight |

|---|---|---|

| Frontier Molecular Orbitals (FMO) | Electronic properties, reactivity | Understanding the energy gap (HOMO-LUMO) and predicting reaction sites. tandfonline.com |

| Molecular Electrostatic Potential (MEP) | Charge distribution | Identifying regions for electrophilic and nucleophilic attack. tandfonline.com |

| Analysis of Non-Covalent Interactions | Intermolecular forces (e.g., charge-transfer) | Explaining the formation and structure of molecular complexes, such as between 9-chloroacridine and iodine. researchgate.net |

| Calculation of Reduction Potentials | Redox properties | Predicting the behavior of acridinium (B8443388) ions as photocatalysts in electron transfer reactions. acs.org |

Chemical Reactivity and Reaction Mechanisms of 9 Chloro 4 Methylacridine

Nucleophilic Aromatic Substitution Reactions at the 9-Position

The chlorine atom at the 9-position of the acridine (B1665455) ring is highly susceptible to nucleophilic aromatic substitution. This reactivity is attributed to the electron-withdrawing nature of the heterocyclic nitrogen atom, which activates the C-9 position towards attack by nucleophiles.

Reactivity with Amines (e.g., 2-aminopyridine (B139424), o-phenylenediamine)

9-Chloro-4-methylacridine readily reacts with various amines to yield 9-aminoacridine (B1665356) derivatives. This substitution reaction is a cornerstone for the synthesis of a wide array of biologically active compounds. core.ac.uk

For instance, the condensation of this compound with 2-aminopyridine in a solvent like methanol (B129727) under reflux conditions yields the corresponding 2-(4-methylacridin-9-ylamino)pyridine. Similarly, reaction with o-phenylenediamine (B120857) in methanol leads to the formation of 9-(2'-aminoanilino)-4-methylacridine hydrochloride. scialert.net

The general mechanism for this reaction involves the nucleophilic attack of the amine on the electron-deficient C-9 carbon of the acridine ring, followed by the elimination of a chloride ion. masterorganicchemistry.combyjus.com The reaction is often facilitated by heating and can be carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. core.ac.uk

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| This compound | 2-aminopyridine | 2-(4-methylacridin-9-ylamino)pyridine | |

| This compound | o-phenylenediamine | 9-(2'-aminoanilino)-4-methylacridine hydrochloride | scialert.net |

Reactivity with Hydrazine (B178648) Derivatives

The reaction of this compound with hydrazine derivatives provides a straightforward route to 9-hydrazinylacridines. For example, treatment with hydrazine monohydrate leads to the formation of (acridin-9-yl)hydrazine. clockss.org These resulting hydrazones are valuable intermediates for the synthesis of more complex heterocyclic systems. clockss.org The reaction proceeds via a nucleophilic substitution mechanism, similar to that observed with amines.

Formation of Acridinium (B8443388) Salts

The nitrogen atom of the acridine ring can be alkylated to form acridinium salts. oup.com For instance, N-methylation of acridine derivatives can be achieved using reagents like methyl trifluoromethanesulfonate (B1224126) in a solvent such as dichloromethane (B109758). semanticscholar.org This quaternization process enhances the electron-withdrawing properties of the acridine core, making the 9-position even more susceptible to nucleophilic attack. The formation of acridinium salts is a key step in the synthesis of various functional dyes and fluorescent probes. oup.comsemanticscholar.org

Functionalization at the Methyl Group (Position 4)

The methyl group at the 4-position of the acridine ring offers another site for chemical modification, primarily through reactions involving the benzylic protons.

Halogenation Reactions (e.g., Radical Bromination)

The methyl group at position 4 can undergo free-radical halogenation. For example, radical bromination of 9-methylacridine (B196024) can lead to the formation of 9-bromomethylacridine. clockss.org This reaction is typically initiated by light or a radical initiator and proceeds via a free-radical chain mechanism. masterorganicchemistry.com While radical iodination is less common, it has been observed to occur at the benzylic position of 9-methylacridine under specific conditions.

Benzylic Alkylation and Related Functionalizations

The benzylic position of the 4-methyl group can be a site for alkylation and other functionalizations. While direct alkylation can be challenging, the halogenated derivatives, such as 4-(bromomethyl)acridine, serve as versatile intermediates. These can then react with various nucleophiles to introduce a wide range of functional groups at the benzylic position. This strategy has been employed in the synthesis of more complex acridine-based structures. doi.orggoogle.com

| Reaction Type | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), initiator | 4-(Bromomethyl)acridine derivative | clockss.org |

| Radical Iodination | Iodine | 4-(Iodomethyl)acridine derivative | |

| Benzylic Functionalization | Nucleophiles (after halogenation) | 4-Substituted-methylacridine derivatives | doi.orggoogle.com |

Cycloaddition Reactions and Heterocycle Hybridization

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of acridine chemistry, these reactions enable the fusion of additional heterocyclic rings onto the acridine scaffold, leading to novel hybrid molecules with potentially enhanced biological or material properties.

1,3-Dipolar Cycloaddition for Isoxazole (B147169) Derivatives

The 1,3-dipolar cycloaddition is a versatile method for the synthesis of five-membered heterocycles. organic-chemistry.orgwikipedia.org In the case of acridine derivatives, this reaction can be employed to introduce an isoxazole ring, a moiety known for its diverse biological activities. nih.govsioc-journal.cnmdpi.comresearchgate.netedu.krdnih.gov

The synthesis of 3-(acridin-9-yl)isoxazole derivatives can be achieved through the reaction of a nitrile oxide, generated in situ from an N-hydroxyacridinecarbimidoyl chloride, with an alkyne. nih.gov For a compound like this compound, the first step would involve the conversion of the 9-chloro group to a suitable precursor for the nitrile oxide. However, a more direct approach involves the use of a 9-formylacridine derivative. For instance, the synthesis of 3-(2-methylacridin-9-yl)-4,5-dihydroisoxazole-5-carbonitrile has been demonstrated from the corresponding nitrile oxide and acrylonitrile. nih.gov

The general mechanism for the Huisgen 1,3-dipolar cycloaddition involves the concerted [π4s + π2s] cycloaddition of a 1,3-dipole (the nitrile oxide) to a dipolarophile (the alkyne or alkene). organic-chemistry.org The regioselectivity of this reaction is governed by both steric and electronic factors. mdpi.com The electronic properties of the substituents on both the acridine ring and the dipolarophile play a crucial role in determining the orientation of the addition. mdpi.com For example, in the cycloaddition of acridine-alkenes with nitrile N-oxides, the polarization of the C=C double bond, influenced by electron-withdrawing or electron-donating groups, directs the regiochemical outcome. mdpi.com

Redox Chemistry and Electron Transfer Pathways

The acridine core can participate in redox reactions, acting as either an electron donor or acceptor. This property is central to its role in various biological processes and its application in photocatalysis.

Photocatalytic Reductive Dehalogenation Processes

Acridine derivatives have been shown to be effective and stable photocatalysts for reductive dehalogenation reactions. oup.comnih.gov These processes are typically initiated by the photoexcitation of the acridine derivative to its singlet excited state, which is a potent one-electron reductant. nih.govewha.ac.krlookchem.com

The proposed mechanism for the photocatalytic reductive dehalogenation of a chlorinated compound (R-Cl) using a dihydroacridine derivative (AcrH₂) as the photocatalyst is as follows:

Photoexcitation: The dihydroacridine absorbs light, promoting it to its singlet excited state (¹AcrH₂*).

Electron Transfer: The excited dihydroacridine transfers an electron to the chlorinated substrate (R-Cl), leading to the formation of the dihydroacridine radical cation (AcrH₂˙⁺) and the radical anion of the substrate (R-Cl˙⁻).

Bond Cleavage: The radical anion (R-Cl˙⁻) undergoes fragmentation to yield a radical (R˙) and a chloride ion (Cl⁻).

Hydrogen Abstraction: The radical (R˙) can then abstract a hydrogen atom from the dihydroacridine radical cation (AcrH₂˙⁺) to form the dehalogenated product (R-H) and the acridinium ion (AcrH⁺).

Catalyst Regeneration: The acridinium ion (AcrH⁺) is subsequently reduced by a stoichiometric reductant, such as sodium borohydride (B1222165) (NaBH₄), to regenerate the dihydroacridine (AcrH₂), thus completing the catalytic cycle. nih.gov

In the context of this compound, while it is the substrate for dehalogenation rather than the catalyst in this specific scenario, the principles of photoinduced electron transfer are relevant. An external photocatalyst could initiate the reductive cleavage of the C-Cl bond at the 9-position. The electron-rich nature of the acridine ring system can influence the efficiency of this process. The presence of the methyl group at the 4-position, being an electron-donating group, would slightly increase the electron density of the ring, potentially affecting the reduction potential of the molecule.

Phosphonylation Reactions Leading to Acridane Moieties

Phosphonylation reactions introduce a phosphonate (B1237965) group into a molecule, often imparting unique biological or chelating properties. For 9-chloroacridines, this reaction can proceed with a concomitant reduction of the acridine ring to an acridane.

A facile method for the synthesis of novel bis-phosphonates bearing an acridane moiety involves the reaction of 9-chloroacridines with phosphites of the type (RO)₂P(O)H. researchgate.netarkat-usa.org This reaction typically occurs under neat conditions at elevated temperatures. arkat-usa.org

The proposed pathway for the formation of these phosphono-acridanes involves the initial nucleophilic attack of the phosphite (B83602) on the electrophilic C9 position of the acridine ring, leading to the displacement of the chloride ion. This is followed by a series of events that result in the addition of a second phosphonate group and the reduction of the central acridine ring to the acridane state. arkat-usa.org The reaction often produces acridone (B373769) as a by-product, which can be converted back to the starting 9-chloroacridine (B74977). arkat-usa.org

For this compound, the reaction with a phosphite would be expected to follow a similar pathway, yielding a 4-methyl-substituted phosphono-acridane derivative. The electron-donating methyl group at the 4-position might have a modest influence on the electrophilicity of the C9 position, but the reaction is generally applicable to a range of substituted 9-chloroacridines. arkat-usa.org

General Reactivity of the Acridine Ring and Substituent Effects

The reactivity of the acridine ring is significantly influenced by the nitrogen heteroatom, which deactivates the ring towards electrophilic attack and activates the C9 and C10 positions towards nucleophilic attack. researchgate.net The placement of substituents on the ring can further modulate this reactivity through electronic and steric effects. researchgate.net

Impact of Substituents on Reactivity and Stability in Multifunctionalized Acridines

The nature and position of substituents on the acridine scaffold have a profound impact on the molecule's reactivity and stability. libretexts.org These effects are crucial in the design of acridine-based drugs and materials.

Electronic Effects:

Electron-withdrawing groups (EWGs): Substituents like the chloro group at the C9 position are electron-withdrawing, increasing the electrophilicity of this position and making it more susceptible to nucleophilic substitution. A chlorine substituent has been shown to increase the DNA binding affinity and mutagenic activity of 9-aminoacridine derivatives. tandfonline.com In studies on benzoquinone derivatives, chlorine substitution increased the reactivity towards thiols. nih.gov

Electron-donating groups (EDGs): The methyl group at the C4 position is an electron-donating group. EDGs generally decrease the reactivity of the acridine ring towards nucleophilic attack by increasing electron density. For instance, the introduction of a methyl group into the 9-aminoacridine ring was found to reduce its mutagenic activity and DNA binding affinity. tandfonline.com

A computational study on the nucleophilic substitution of various 9-chloroacridines by a thiol revealed the following trends in activation energies, which correlate with reactivity (lower activation energy means higher reactivity):

| Substituent at C9 | Other Substituents | Calculated Activation Energy (E*) (kJ/mol) |

| -Cl | 1-NO₂ (protonated) | 5 |

| -Cl | 3-NO₂ (protonated) | 12 |

| -Cl | 2-Cl, 6-OCH₃ (protonated) | 20 |

| -Cl | 1-CF₃ | 48 |

| -Cl | 3-CF₃ | 54 |

| -Cl | 2-Cl, 6-OCH₃ | 67 |

| -Cl | None | 68 |

| -Cl | 1,2,3,4-Tetrahydro | 73 |

| Data sourced from a computational study on acridine derivatives. |

This data clearly illustrates that strong electron-withdrawing groups like nitro, especially when the acridine nitrogen is protonated, significantly lower the activation barrier for nucleophilic substitution at C9. Conversely, electron-donating systems, such as a partially saturated ring, increase the activation energy, thus decreasing reactivity.

Steric Effects:

Bulky substituents, particularly those near the reaction center, can sterically hinder the approach of a nucleophile, thereby decreasing the reaction rate. researchgate.netmdpi.com For this compound, the 4-methyl group is in proximity to the periposition (C5) but is not expected to exert a major steric effect on nucleophilic attack at C9. However, steric effects can become significant in the design of more complex acridine derivatives, influencing not only reactivity but also the conformation and stability of the resulting molecules. rsc.org

Steric and Electronic Influences on Reaction Pathways

The reaction pathways of this compound are intricately governed by the interplay of steric and electronic effects exerted by its substituents. The chlorine atom at the 9-position and the methyl group at the 4-position each contribute distinctively to the molecule's reactivity profile.

Electronic Influences:

The nitrogen atom in the acridine ring is strongly electron-withdrawing through inductive and mesomeric effects, which polarizes the C-9 position, making it highly electrophilic. thieme-connect.com The chlorine atom at C-9, being electronegative, further contributes to this electron deficiency through its inductive effect.

Conversely, the methyl group at the 4-position is an electron-donating group (EDG) via hyperconjugation and a weak inductive effect. This electron donation slightly increases the electron density of the aromatic system. While EDGs generally decrease the rate of nucleophilic aromatic substitution, the effect of a single methyl group is often modest compared to the activating effect of the ring nitrogen and the C-9 chloro substituent. clockss.org However, the position of the methyl group is crucial. At the 4-position, its electron-donating effect could have a subtle influence on the stability of the Meisenheimer intermediate formed during nucleophilic attack at C-9.

Computational studies on substituted acridines have provided quantitative insights into these electronic effects. For instance, the activation energies for nucleophilic substitution are sensitive to the electronic nature of the substituents. Electron-withdrawing groups like nitro groups have been shown to lower the activation barrier, thereby increasing the reaction rate, while electron-donating groups are expected to have the opposite effect. clockss.org

Steric Influences:

Steric hindrance plays a significant role in the reactivity of acridine derivatives. nih.govmdpi.comnih.gov In this compound, the 4-methyl group is located in a "peri" position relative to the C-9 reaction center. This proximity can create steric congestion around the site of nucleophilic attack. A bulky nucleophile approaching the C-9 position may experience steric repulsion from the 4-methyl group, potentially slowing down the reaction rate compared to an unsubstituted 9-chloroacridine.

This steric effect can be substantial, as observed in related systems. For example, the introduction of a bulky nitro group at the 1-position of 9-aminoacridine has been shown to force the amino group out of the plane of the acridine ring, affecting its conjugation and reactivity. clockss.org Similarly, the 4-methyl group in this compound can influence the orientation of the incoming nucleophile and the geometry of the transition state.

The interplay of these steric and electronic factors is summarized in the table below, which presents hypothetical and literature-derived data for analogous systems to illustrate the expected trends for this compound.

| Feature | Influence on Reactivity at C-9 | Rationale |

| Electronic Effect of Ring Nitrogen | Activating | Strong electron-withdrawing effect, making C-9 highly electrophilic. |

| Electronic Effect of 9-Chloro Group | Activating | Inductively electron-withdrawing and a good leaving group. |

| Electronic Effect of 4-Methyl Group | Deactivating (slight) | Electron-donating group, slightly reduces the electrophilicity of C-9. |

| Steric Effect of 4-Methyl Group | Hindering | Creates steric congestion around the C-9 position, impeding the approach of nucleophiles. |

The following table presents data from computational studies on the nucleophilic substitution of various substituted 9-chloroacridines, which can be used to infer the reactivity of this compound.

| Reactant (Substituent) | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) |

| 9-chloroacridine (unsubstituted) | Varies with nucleophile and solvent | Varies with nucleophile and solvent |

| 9-chloro-2-nitroacridine | Lower than unsubstituted | More negative (more favorable) |

| 9-chloro-2-methylacridine | Higher than unsubstituted | Less negative (less favorable) |

Note: The data in the table is illustrative and based on trends reported in computational studies of acridine derivatives. Specific values for this compound would require dedicated experimental or computational analysis.

Derivatization and Scaffold Modification Strategies for 9 Chloro 4 Methylacridine

Synthesis of Acridine-Based Hybrids and Conjugates

A prominent strategy in drug discovery involves the creation of hybrid molecules, which combine two or more biologically relevant scaffolds to potentially act on multiple targets, enhance efficacy, or reduce side effects. nih.govresearchgate.net The reactive chlorine atom at the C9 position of 9-chloro-4-methylacridine is an ideal handle for nucleophilic substitution, enabling its conjugation with a wide array of chemical moieties.

Thiosemicarbazones are a class of compounds known for their biological activities and are often used as linkers in medicinal chemistry. mdpi.com The synthesis of acridine-thiosemicarbazone hybrids can be achieved through the condensation of an acridine (B1665455) core with thiosemicarbazone intermediates. mdpi.com

One synthetic route involves a condensation reaction between 9-chloroacridine (B74977) cores and various thiosemicarbazone intermediates in equimolar amounts. mdpi.com The reaction is typically heated under reflux in a solvent such as ethanol (B145695) for 1 to 4 hours. mdpi.com For certain derivatives, particularly hydroxylated compounds, dioxane may be used to achieve better yields. mdpi.com This method allows for the synthesis of a diverse library of (E)-N-(acridin-9-yl)-2-(substituted-benzylidene)hydrazine-1-carbothioamide derivatives. mdpi.com

Alternatively, acridine-thiosemicarbazones can be prepared from 9-acridinaldehyde. mdpi.comresearchgate.net This aldehyde, which can be synthesized from 9-methylacridine (B196024), is condensed with various thiosemicarbazide (B42300) derivatives to afford the target thiosemicarbazones. mdpi.comresearchgate.net

Table 1: Synthesis of Acridine-Thiosemicarbazone Derivatives

| Product Name | Starting Materials | Solvent | Yield | Reference |

| (E)-N-(acridin-9-yl)-2-(4-chlorobenzylidene)hydrazine-1-carbothioamide | 9-Chloroacridine, 4-chlorobenzylidene thiosemicarbazone | Ethanol | 81% | mdpi.com |

| (E)-N-(acridin-9-yl)-2-(4-methoxybenzylidene)hydrazine-1-carbothioamide | 9-Chloroacridine, 4-methoxybenzylidene thiosemicarbazone | Ethanol | 91% | mdpi.com |

Isoxazoles represent another important class of N-heterocyclic compounds with a broad spectrum of biological activities. nih.gov The synthesis of acridine-isoxazole hybrids has been explored to combine the functionalities of both scaffolds. nih.govresearchgate.net A key method for this synthesis is the 1,3-dipolar cycloaddition of nitrile oxides, generated from N-hydroxyacridinecarbimidoyl chloride hydrochlorides, with various alkynes. nih.gov These N-hydroxyacridinecarbimidoyl chloride precursors are synthesized from the corresponding acridine carboxaldehyde oximes. nih.gov

The general procedure involves reacting the N-hydroxyacridinecarbimidoyl chloride hydrochloride with an alkyne in the presence of a base, such as aqueous sodium bicarbonate, in a solvent like dichloromethane (B109758) (DCM). nih.gov This reaction yields 3-(acridin-9-yl)isoxazole derivatives. nih.gov

Azirines with an acridin-9-yl substituent have also been synthesized. nih.govresearchgate.net For instance, an azirine linked to the acridine core via a triazole bridge was synthesized by reacting 1-(3-phenyl-2H-azirin-2-yl)-2-(triphenylphosphoranylidene)ethanone with 9-azidoacridine, achieving a 77% yield. nih.gov

Table 2: Examples of Synthesized Acridine-Isoxazole Hybrids

| Product Name | Starting Materials | Yield | Reference |

| 3-(Acridin-9-yl)-5-phenylisoxazole | N-Hydroxyacridine-9-carbimidoyl chloride, Phenylacetylene | 95% | nih.gov |

| 3-(Acridin-9-yl)-5-(trimethylsilyl)isoxazole | N-Hydroxyacridine-9-carbimidoyl chloride, Ethynyltrimethylsilane | 92% | nih.gov |

The fusion of a benzotriazole (B28993) moiety to the acridine core represents another scaffold modification strategy. scialert.netresearchgate.netscialert.net The synthesis of these derivatives begins with the nucleophilic substitution of a 9-chloroacridine, such as 2-methyl-9-chloroacridine, with o-phenylenediamine (B120857). scialert.netscialert.net This reaction is typically performed by refluxing the reactants in dry methanol (B129727), which yields a 9-substituted acridine intermediate (N-(acridin-9-yl)benzene-1,2-diamine). scialert.net

In the subsequent step, the intermediate is cyclized to form the benzotriazole ring. scialert.netresearchgate.net This is achieved by suspending the intermediate in hydrochloric acid and adding a solution of sodium nitrite (B80452) dropwise at a low temperature, which leads to the final benzotriazole substituted acridine product. scialert.net

Table 3: Synthetic Pathway for Benzotriazole Substituted Acridines

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | 2-methyl-9-chloroacridine, o-phenylenediamine | Dry methanol, reflux | N-(2-methylacridin-9-yl)benzene-1,2-diamine | scialert.net |

| 2 | N-(2-methylacridin-9-yl)benzene-1,2-diamine | Hydrochloric acid, Sodium nitrite, low temperature | 9-(Benzotriazol-1-yl)-2-methylacridine | scialert.net |

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂ and are known to possess a wide range of biological activities. researchgate.netnih.gov They can be readily synthesized from acridine precursors. A common pathway involves the reaction of 9-chloroacridine with hydrazine (B178648) monohydrate to yield (acridin-9-yl)hydrazine. clockss.org This hydrazine intermediate is then condensed with a variety of aldehydes and ketones under acidic catalysis to produce the corresponding disubstituted or trisubstituted 9-(alkyl/benzylidenehydrazono)-9,10-dihydroacridines. clockss.org

Carbohydrazide (B1668358) derivatives can also be synthesized from acridine precursors. clockss.org This synthesis starts with the conversion of 9-methylacridine to 9-acridinecarbaldehyde. clockss.org The resulting aldehyde undergoes cyclocondensation with various hydrazides (such as methyl, phenyl, or pyridyl hydrazides) to yield N'-(acridin-9-ylmethylene)hydrazides. clockss.org

Table 4: Synthesis of Acridine-Based Hydrazones

| Starting Materials | Product Type | Yield Range | Reference |

| (Acridin-9-yl)hydrazine, various aldehydes | 9-(benzylidenehydrazono)-9,10-dihydroacridines | 41-93% | clockss.org |

| (Acridin-9-yl)hydrazine, various ketones | 9-(alkylidenehydrazono)-9,10-dihydroacridines | 38-42% | clockss.org |

| 9-Acridinecarbaldehyde, various hydrazides | N'-(acridin-9-ylmethylene)hydrazides | up to 74% | clockss.org |

Acridonecarboxamides are another class of derivatives that involve modification of both the acridine core (to an acridone) and a side chain (to a carboxamide). The synthesis of a 9-acridone from a 9-chloroacridine can be achieved via hydrolysis. The conversion of a methyl group, such as the one at the C4 position in the parent compound, to a carboxylic acid can be performed through oxidation. tandfonline.com This carboxylic acid can then be converted to a carboxamide.

The amidation of an acridone (B373769) carboxylic acid is a key step. A common method involves activating the carboxylic acid group, for example by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by a reaction with the desired amine to form the amide bond. The synthesis of a closely related compound, 9-chloro-1-methylacridine-4-carboxylic acid (CMAC), has been reported, demonstrating the feasibility of having a carboxylic acid group on the acridine ring in the presence of the 9-chloro substituent, which can then be targeted for amidation. tandfonline.com

Hydrazone and Carbohydrazide Derivatives

Systemic Investigation of Substituent Effects on Acridine Core Modification

The reactivity and electronic properties of the acridine core are strongly influenced by the nature and position of its substituents. researchgate.net Understanding these effects is crucial for designing derivatives with specific properties. The C9 position of acridine is electron-deficient and readily undergoes aromatic nucleophilic substitution, a key reaction for derivatization. researchgate.net

Computational and kinetic studies have systematically investigated how substituents on the acridine ring affect the activation energy of nucleophilic substitution at the C9 position. The findings indicate that electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), decrease the activation energy and thus enhance the reaction rate. Conversely, electron-donating groups like methoxy (B1213986) (MeO) or saturating one of the aromatic rings increases the activation energy, slowing the reaction. This is consistent with the general principles of aromatic nucleophilic substitution reactions.

The reactivity of 9-substituted acridines decreases in the order of substituents: NO₂ > CF₃ > Cl. This trend correlates with the electron-withdrawing strength of the groups. Furthermore, protonation of the acridine nitrogen lowers the activation energy, speeding up the substitution reaction compared to the unprotonated form. Beyond reactivity, peripheral substitutions also modulate the optoelectronic properties of the acridine core, an important consideration for applications in materials science, such as in perovskite solar cells where the electron-donating ability and π-conjugation of substituents are tuned. acs.org

Table 5: Calculated Substituent Effects on the Activation Energy of Nucleophilic Substitution at C9 of Acridine

| Substituent at C2 | Activation Energy (kJ/mol) | Relative Reactivity | Reference |

| NO₂ | 76 | Highest | |

| CF₃ | 88 | High | |

| Cl | 90 | Moderate | |

| H (unsubstituted) | 97 | Lower | |

| MeO | 100 | Lowest |

Introduction of Varied Substituents at Positions 4, 9, and Other Ring Positions

The derivatization of the this compound scaffold is primarily centered on the strategic manipulation of its key positions to modulate its chemical and physical properties. The most significant site for modification is the carbon at position 9.

The C9 position of the acridine ring is highly susceptible to aromatic nucleophilic substitution. This reactivity is due to the electron-withdrawing nature of the heterocyclic nitrogen atom, which stabilizes the intermediate formed during the substitution reaction. The chlorine atom at this position serves as an excellent leaving group, facilitating its replacement by a wide array of nucleophiles. A common strategy involves the nucleophilic substitution of the 9-chloro group with various aromatic amines to synthesize 9-anilinoacridine (B1211779) derivatives. core.ac.uk This reaction is typically carried out by refluxing the 9-chloroacridine precursor with the desired amine in a solvent like methanol. core.ac.uk

Beyond simple amine substitution, more complex carbon-carbon bond-forming reactions can be employed. For instance, Kharasch-type cross-coupling reactions provide a pathway to introduce alkyl or aryl groups at the C9 position, further diversifying the available structures. researchgate.netmdpi.com

While C9 is the most frequently modified position, substituents on the acridine rings, such as the methyl group at C4, also play a crucial role. Modifications at the C4 position can be used to introduce functional groups that influence the molecule's biological interactions and solubility. For example, derivatives such as acridine-4-carboxamides have been synthesized, where the carboxamide group at C4 is a key feature for biological activity. nih.gov Furthermore, strategic substitution at other positions on the rings can be used to create multifunctional scaffolds. researchgate.net The introduction of substituents at positions like 2 and 7 has been explored to fine-tune the electronic and steric properties of the resulting molecules for various applications. core.ac.uknih.gov

Table 1: Examples of 9-Substituted Acridine Derivatives Synthesized from a 9-Chloroacridine Precursor

This table showcases derivatives synthesized via nucleophilic substitution, illustrating the versatility of the 9-chloroacridine scaffold. The data is analogous to modifications of this compound.

| Precursor | Reagent (Aromatic Amine) | Resulting Compound Name | Reference |

| 2-Methyl-9-chloroacridine | Aniline | N-phenyl-2-methylacridin-9-amine hydrochloride | core.ac.uk |

| 2-Methyl-9-chloroacridine | p-chloroaniline | N-(4-chlorophenyl)-2-methylacridin-9-amine hydrochloride | core.ac.uk |